1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine
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Overview
Description
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine is a complex organic compound that features a combination of aromatic, heterocyclic, and piperazine moieties. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxadiazole ring and nitro group suggests that it may exhibit significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a nitrile in the presence of a dehydrating agent such as phosphorus oxychloride.
Introduction of the nitro group: Nitration of the aromatic ring can be performed using a mixture of concentrated sulfuric acid and nitric acid.
Coupling with 4-methylpiperazine: The final step involves the nucleophilic substitution reaction between the oxadiazole-nitro intermediate and 4-methylpiperazine under basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 1-{4-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine.
Reduction: Formation of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-aminophenyl}-4-methylpiperazine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine is not fully understood but is believed to involve interactions with specific molecular targets. The oxadiazole ring and nitro group may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 1-{4-[3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine
- 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-aminophenyl}-4-methylpiperazine
- 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-chlorophenyl}-4-methylpiperazine
Uniqueness: 1-{4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}-4-methylpiperazine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity. The presence of both the oxadiazole ring and nitro group sets it apart from other similar compounds, potentially leading to unique interactions with biological targets and applications in various fields.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O4/c1-23-9-11-24(12-10-23)17-8-5-15(13-18(17)25(26)27)20-21-19(22-29-20)14-3-6-16(28-2)7-4-14/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXIDSPGVGOGOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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